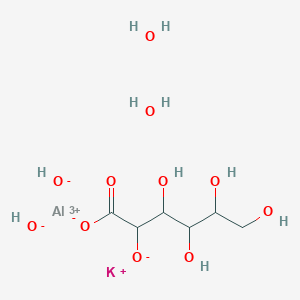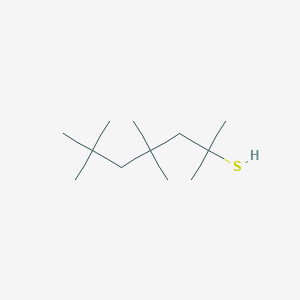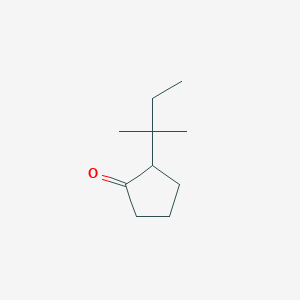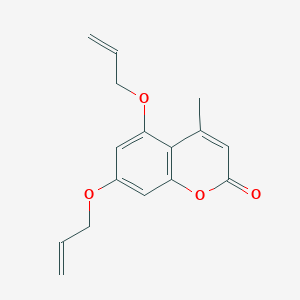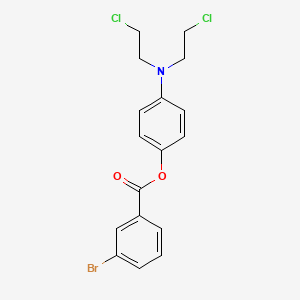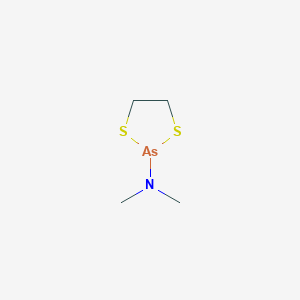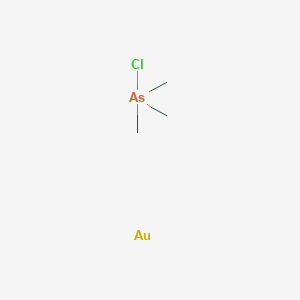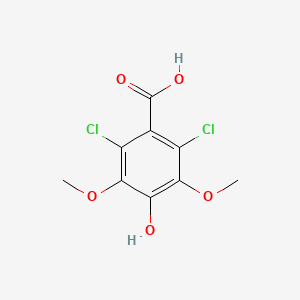
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and two methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- typically involves the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity, disrupt microbial cell walls, and interfere with cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): Lacks the chlorine atoms, making it less lipophilic and potentially less potent in certain applications.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
20624-96-8 |
|---|---|
分子式 |
C9H8Cl2O5 |
分子量 |
267.06 g/mol |
IUPAC名 |
2,6-dichloro-4-hydroxy-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O5/c1-15-7-4(10)3(9(13)14)5(11)8(16-2)6(7)12/h12H,1-2H3,(H,13,14) |
InChIキー |
QBIVVENRSKQCDU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


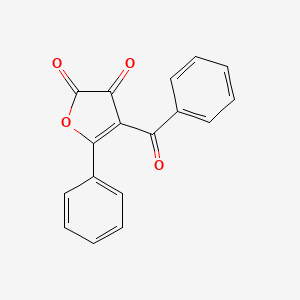
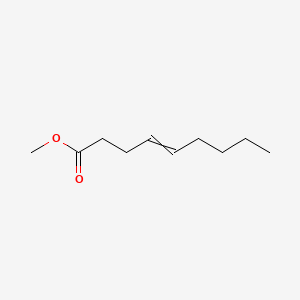
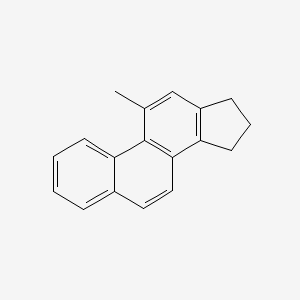
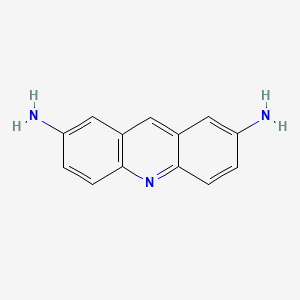
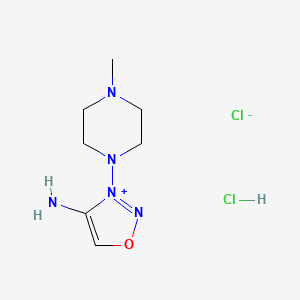
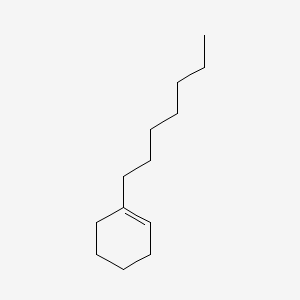
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
